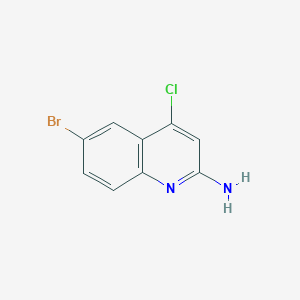

6-Bromo-4-chloroquinolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Bromo-4-chloroquinolin-2-amine” is a chemical compound with the CAS Number: 1574562-56-3 . It has a molecular weight of 257.52 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and comes in a powder form .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, quinoline derivatives are known to exhibit important biological activities . They are used extensively in the treatment of various conditions, including urinary tract infections, respiratory infections, and bone joint infections .Aplicaciones Científicas De Investigación

Biochemical Properties and Therapeutic Applications

6-Bromo-4-chloroquinolin-2-amine, as a derivative of chloroquine, exhibits significant biochemical properties that have led to its exploration in various therapeutic applications. Although not specifically mentioned in the literature, its structural similarity to chloroquine and its derivatives suggests potential biological activities. Chloroquine has been well-known for its antimalarial effects but has also been repurposed for managing various infectious and noninfectious diseases due to its interesting biochemical properties. These properties have inspired the study and patenting of several novel compounds and compositions based on its scaffold, indicating the potential for similar research and application for this compound derivatives (Njaria, Okombo, Njuguna, & Chibale, 2015).

Role in Cancer Therapy

The structural analogs of chloroquine, which this compound may resemble, are being explored for their potential in cancer therapy. Chloroquine and its derivatives have been identified for their potential to act synergistically in anticancer combination chemotherapy, suggesting that derivatives like this compound may also possess such properties. The linkage of the mode of action of these compounds with signaling pathways that drive cancer cell proliferation is a critical area of research, presenting a potential application of this compound in cancer therapy (Njaria, Okombo, Njuguna, & Chibale, 2015).

Immunomodulatory Effects

Imiquimod, a class of non-nucleoside imidazoquinolinamines, has demonstrated immunomodulatory effects through the localized induction of cytokines. This class of compounds, to which this compound may be structurally related, has shown diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities. Such compounds are considered innovative topical agents for treating various cutaneous diseases, hinting at the potential of this compound in similar applications (Syed, 2001).

Antimalarial and Autoimmune Disorders Applications

Chloroquine and hydroxychloroquine, related to the 4-aminoquinoline family, have been employed against malaria and autoimmune disorders. Their immunosuppressive activity is significant in reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. These observations underscore the therapeutic value of 4-aminoquinoline compounds and suggest that this compound may have similar applications in treating autoimmune disorders and managing disease progression (Taherian, Rao, Malemud, & Askari, 2013).

Safety and Hazards

The safety information for “6-Bromo-4-chloroquinolin-2-amine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Direcciones Futuras

Quinoline derivatives, such as “6-Bromo-4-chloroquinolin-2-amine”, continue to be a focus in medicinal chemistry research due to their wide range of biological activities . Future research will likely continue to explore new synthesis methods and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Mecanismo De Acción

Target of Action

Quinoline derivatives, to which this compound belongs, have been known to interact with a wide range of biological targets, including various enzymes and receptors

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes

Biochemical Pathways

Quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets

Result of Action

Quinoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action

Análisis Bioquímico

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative.

Cellular Effects

Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 6-Bromo-4-chloroquinolin-2-amine are not well-characterized. Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

6-bromo-4-chloroquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDQDGFCCDAGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)

![6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2469231.png)

![2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2469233.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2469238.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2469239.png)

![4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2469240.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2469245.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2469248.png)